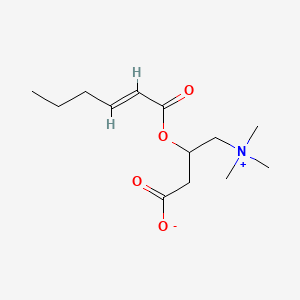
2-Hexenoylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenoylcarnitine is an O-acylcarnitine.
Wissenschaftliche Forschungsanwendungen
1. Cancer Research and Drug Evaluation
2-Hexenoylcarnitine has been implicated in cancer research, particularly in the development and characterization of patient-derived tumor xenograft (PDX) models. PDX models are essential for preclinical drug evaluation, biomarker identification, and the study of personalized medicine strategies. They retain the principal histologic and genetic characteristics of their donor tumor, making them predictive of clinical outcomes (Hidalgo et al., 2014).
2. Metabolic Studies in Dairy Cows
Research involving 2-Hexenoylcarnitine also extends to veterinary science, specifically in dairy cows. A study aimed to characterize muscle and blood serum acylcarnitine profiles in dairy cows, observing the effects of dietary supplementation with conjugated linoleic acids (CLA). This study highlights the role of 2-Hexenoylcarnitine in the metabolism of dairy cows, providing insights into their nutritional management (Yang et al., 2019).
3. Role in Metabolic Diseases
2-Hexenoylcarnitine has been studied in the context of metabolic diseases. For instance, targeting xenobiotic receptors such as PXR and CAR, which are implicated in energy metabolism and the pathogenesis of metabolic diseases, has been suggested. This research indicates the potential role of 2-Hexenoylcarnitine in managing conditions like obesity and type 2 diabetes (Gao & Xie, 2012).
4. Neuroprotective and Neurological Applications
Studies have also explored the neuroprotective effects of 2-Hexenoylcarnitine. It has shown potential in the treatment of various neurological diseases. This research underscores the diverse roles of acylcarnitines in brain health, including lipid synthesis, gene modulation, mitochondrial function enhancement, and cholinergic neurotransmission (Jones, McDonald, & Borum, 2010).
5. Predictive Biomarkers in Type 2 Diabetes
In medical research, 2-Hexenoylcarnitine has been investigated as a potential early biomarker for type 2 diabetes. A study indicated that a panel of acylcarnitines, which includes 2-Hexenoylcarnitine, could predict the risk of developing type 2 diabetes, suggesting its role in mitochondrial lipid dysregulation (Sun et al., 2016).
6. Understanding Xenobiotic Detoxification
2-Hexenoylcarnitine is relevant in understanding the detoxification of environmental chemicals (xenobiotics). Research focusing on nuclear receptors like PXR and CAR, which regulate genes involved in xenobiotic detoxification, is crucial for comprehending how 2-Hexenoylcarnitine functions in this process (Maglich et al., 2002).
Eigenschaften
CAS-Nummer |
99452-58-1 |
|---|---|
Produktname |
2-Hexenoylcarnitine |
Molekularformel |
C13H23NO4 |
Molekulargewicht |
257.33 |
IUPAC-Name |
3-[(E)-hex-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H23NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+ |
InChI-Schlüssel |
JUAQYRSUSCWTQK-BQYQJAHWSA-N |
SMILES |
CCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyme |
Hexenoylcarnitine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



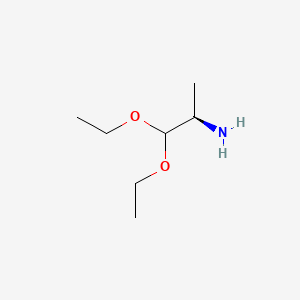
![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)
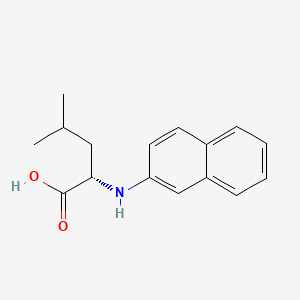
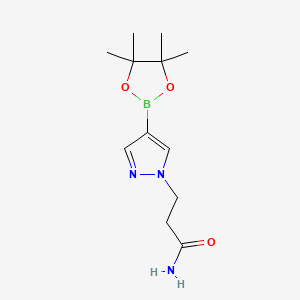
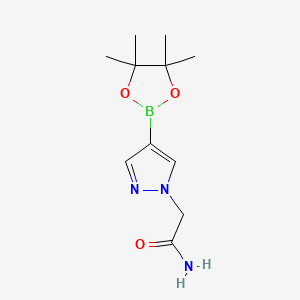
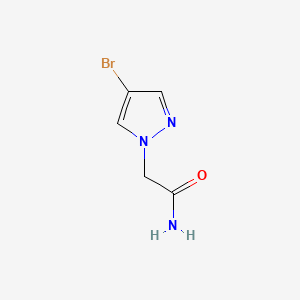
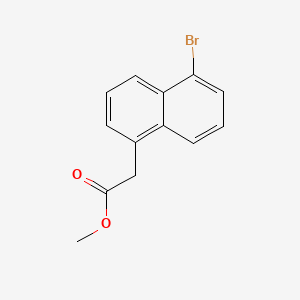
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)




